Rimcazole - 75859-04-0

Rimcazole

Catalog Number: EVT-280697
CAS Number: 75859-04-0
Molecular Formula: C21H27N3
Molecular Weight: 321.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
9-[3-[(3S,5R)-3,5-dimethyl-1-piperazinyl]propyl]carbazole is a member of carbazoles.
Source and Classification

Rimcazole is a carbazole derivative, which means it is derived from carbazole, a bicyclic compound consisting of two fused benzene rings. Its classification as a sigma receptor antagonist places it within a group of compounds that modulate sigma receptors, which are implicated in various neurological processes. Additionally, Rimcazole exhibits affinity for the dopamine transporter, making it relevant in studies concerning dopamine-related behaviors and disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of Rimcazole involves several key steps that aim to produce the compound with high purity and yield. According to a patent detailing its production, the process utilizes relatively simple starting materials and minimizes the number of chemical reaction steps required.

  1. Starting Materials: The synthesis begins with readily available precursors.
  2. Reaction Steps: The method emphasizes avoiding extensive purification after each reaction step, which is achieved by using an acid-labile protecting group for hydroxyl groups. This allows for high-yield production of intermediates without isolating them extensively.
  3. Final Steps: The final reaction typically involves the addition of 2,6-cis-dimethylpiperazine to form Rimcazole or its salts, such as the dihydrochloride salt .

The process is optimized for large-scale production, ensuring that the end product meets pharmaceutical purity standards.

Chemical Reactions Analysis

Reactions and Technical Details

Rimcazole undergoes several chemical reactions during its synthesis and in biological systems:

  1. Formation of Intermediates: During synthesis, various intermediates are formed which may require specific conditions (e.g., temperature, pH) for optimal yield.
  2. Deprotection Reactions: The removal of protecting groups is crucial for obtaining the final active compound.
  3. Reactivity with Dopamine Transporter: In biological contexts, Rimcazole interacts with dopamine transporters, influencing dopamine reuptake and availability in synaptic clefts.

These reactions are monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure completion and purity .

Mechanism of Action

Process and Data

Rimcazole's mechanism of action primarily involves its antagonistic effects on sigma receptors and inhibition of the dopamine transporter:

  1. Sigma Receptor Antagonism: By blocking sigma receptors, Rimcazole may modulate neurotransmitter release and influence behaviors associated with addiction.
  2. Dopamine Transporter Inhibition: Rimcazole inhibits the reuptake of dopamine by binding to the dopamine transporter, thereby increasing extracellular dopamine levels. This effect has been linked to decreased rates of cocaine self-administration in experimental models .

Research indicates that these dual actions contribute to its potential efficacy in treating psychostimulant use disorders.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rimcazole exhibits distinct physical and chemical properties that are relevant for its application:

  • Appearance: Typically appears as an off-white solid.
  • Melting Point: Discoloration occurs at 270 °C; melting point is reported at approximately 290 °C.
  • Solubility: Rimcazole is soluble in organic solvents like dimethyl sulfoxide and can be formulated in aqueous solutions for biological testing.

These properties are critical for determining appropriate formulation strategies for pharmaceutical applications .

Applications

Scientific Uses

Rimcazole has been investigated for several scientific applications:

  1. Psychostimulant Use Disorders: Its ability to modulate dopamine levels makes it a candidate for treating conditions like cocaine addiction .
  2. Behavioral Studies: Rimcazole is used in research settings to study its effects on behavior related to drug reinforcement and addiction pathways.
  3. Pharmacological Research: Ongoing studies explore its potential as a therapeutic agent in various neurological disorders due to its unique receptor interactions .
Historical Context and Development of Rimcazole as a Pharmacological Agent

Early Hypotheses: Sigma Receptor Antagonism and Antipsychotic Potential

Rimcazole (BW 234U) emerged in the 1980s as a novel experimental antipsychotic agent developed by Wellcome Research Laboratories. Its development was grounded in the hypothesis of sigma receptor involvement in drug-induced psychoses, particularly those triggered by phencyclidine (PCP) and cocaine. Early research demonstrated rimcazole's potent and specific competitive antagonism at sigma sites in rodent and guinea pig brain tissue. In seminal binding studies, rimcazole blocked radiolabeled SKF 10,047 binding to sigma receptors with high affinity (IC₅₀ = 5.0 × 10⁻⁷ M), while showing 100-fold weaker activity at phencyclidine binding sites (IC₅₀ = 4.3 × 10⁻⁵ M) [2]. This selectivity profile distinguished it from traditional antipsychotics that primarily targeted dopamine D₂ receptors, suggesting a potential mechanistic advantage for treating psychosis without inducing extrapyramidal side effects [1] [6].

In vivo studies supported rimcazole's functional sigma antagonism, with an ID₅₀ of 6 mg/kg (intraperitoneal) in mouse models as measured by sigma receptor occupancy assays [2]. Neuropharmacological investigations revealed that rimcazole could block psychotomimetic effects induced by sigma agonists. For instance, it prevented the activation of mesolimbic dopamine pathways by (+)SKF 10,047, a response implicated in psychotic symptom manifestation [1] [3]. These findings positioned rimcazole as a promising candidate for schizophrenia treatment, with early open-label clinical trials reporting efficacy in acute schizophrenia patients, fueling optimism about its therapeutic potential [2] [5].

Table 1: Rimcazole's Receptor Binding Profile

Receptor TargetAffinity (IC₅₀)Selectivity RatioExperimental Model
Sigma Receptor (σ)5.0 × 10⁻⁷ M1 (Reference)Guinea Pig Brain Membranes
Phencyclidine (PCP) Site4.3 × 10⁻⁵ M86-fold lowerRat Brain Membranes
Dopamine Transporter (DAT)High AffinityNot quantifiedRadioligand Binding Studies
μ-Opioid ReceptorWeak activity at 10⁻⁵ M>20-fold lowerReceptor Binding Panel

Transition from Clinical Candidate to Experimental Tool: Efficacy Limitations in Schizophrenia Trials

Despite promising early open-label data, rimcazole's clinical trajectory faltered during controlled trials. Initial studies by Davidson et al. (1982) and Chouinard and Annable (1984) suggested potential benefits in acute schizophrenia, but subsequent double-blind, placebo-controlled trials failed to demonstrate consistent antipsychotic efficacy [3] [5]. These methodologically rigorous studies revealed that rimcazole lacked the robust therapeutic effects necessary for schizophrenia management, particularly when compared to established antipsychotics like chlorpromazine, which demonstrated significant relapse prevention and global symptom improvement in Cochrane-reviewed analyses [8].

The discrepancy between preclinical promise and clinical performance stemmed from several factors. Rimcazole's pharmacology proved more complex than initially understood, with significant activity at dopamine transporters (DAT) alongside sigma receptors. This dual activity likely contributed to unpredictable neurochemical effects in patients. Additionally, emerging evidence suggested schizophrenia pathophysiology involved more complex mechanisms than sigma receptor modulation alone. As noted in a comprehensive review of rimcazole's clinical profile, "subsequent clinical trials demonstrated that rimcazole lacked efficacy in schizophrenic patients and it is now primarily used as an experimental tool" [3]. This transition from therapeutic candidate to research tool reflected a broader pattern in antipsychotic development during this period, where several sigma ligands failed to translate preclinical findings into clinical success [1] [6].

Evolution as a Lead Compound for Dopamine Transporter Ligand Development

Following its limitations in psychiatric applications, rimcazole found renewed value as a structural template for medicinal chemistry programs targeting the dopamine transporter. Researchers exploited its bifunctional pharmacophore – featuring both a carbazole moiety and a piperazine ring separated by a propyl linker – to develop novel ligands with enhanced selectivity and binding properties [1] [3]. This work yielded significant advances in DAT-targeted chemistry:

  • Irreversible DAT Ligands: Husbands et al. (1997) synthesized isothiocyanate derivatives of rimcazole that acted as irreversible dopamine transporter blockers. These compounds covalently bound to DAT, providing valuable tools for studying transporter structure and function [1] [6].

  • Bifunctional DAT/σ Ligands: Structural optimization produced analogues like 3-[cis-3,5-dimethyl-(1-piperazinyl)alkyl]bis-(4'-fluorophenyl)amines, which maintained balanced affinity for both DAT and sigma receptors. These compounds showed potential as cocaine antagonists by attenuating cocaine's reinforcing effects without exhibiting intrinsic stimulant properties [3].

  • Mechanistic Probes: Rimcazole analogues helped elucidate the distinct pathways mediating cocaine's effects. While originally hypothesized to act through DAT blockade, studies demonstrated that rimcazole analogues attenuated cocaine-induced convulsions primarily through sigma receptor antagonism rather than dopamine transporter inhibition [1] [6].

Concurrently, an unanticipated therapeutic pathway emerged through cancer research. Groundbreaking work by Dr. Barbara Spruce's team at the University of Dundee revealed that rimcazole's sigma receptor binding could trigger selective apoptosis in tumor cells. This dual anticancer mechanism involved both induction of programmed cell death and inhibition of tumor angiogenesis (blood vessel formation). Crucially, rimcazole exhibited minimal toxicity toward healthy cells, making it an attractive oncology candidate [7] [9]. By 2007, this discovery facilitated rimcazole's repurposing for oncology, with Modern Biosciences advancing it toward Phase I clinical trials for cancer therapy, leveraging existing safety data from its antipsychotic development [9].

Table 2: Rimcazole's Research Applications and Derivatives

Research ApplicationKey Derivatives/ModificationsPrimary MechanismExperimental Findings
Cocaine AntagonismRimcazole isothiocyanate derivativesIrreversible DAT bindingReduced cocaine reinforcement in behavioral models
Anticonvulsive TherapyStructural analogs with enhanced σ affinityσ receptor antagonismAttenuated cocaine-induced convulsions (ID₅₀ 15-30 mg/kg)
Oncology TherapeuticsUnmodified rimcazoleσ-mediated apoptosis & anti-angiogenesisTumor-selective cell death in resistant cancer lines
Neuropharmacological ProbesRadiolabeled and fluorinated analogsσ/DAT binding tagsElucidated σ receptor distribution and function

Properties

CAS Number

75859-04-0

Product Name

Rimcazole

IUPAC Name

9-[3-[(3S,5R)-3,5-dimethylpiperazin-1-yl]propyl]carbazole

Molecular Formula

C21H27N3

Molecular Weight

321.5 g/mol

InChI

InChI=1S/C21H27N3/c1-16-14-23(15-17(2)22-16)12-7-13-24-20-10-5-3-8-18(20)19-9-4-6-11-21(19)24/h3-6,8-11,16-17,22H,7,12-15H2,1-2H3/t16-,17+

InChI Key

GUDVQJXODNJRIJ-CALCHBBNSA-N

SMILES

CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42

Solubility

Soluble in DMSO

Synonyms

BW 234U
BW-234U
cis-9-(3-(3,5-dimethyl-1-piperazinyl)propyl)carbazole
rimcazole
rimcazole dihydrochloride, (cis)-isome

Canonical SMILES

CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.